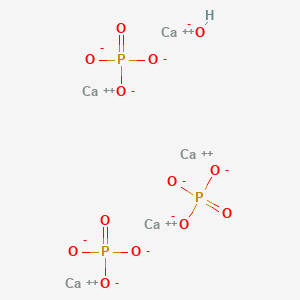
Hydroxyapatite
Overview
Description
Hydroxyapatite is a naturally occurring mineral form of calcium apatite with the chemical formula Ca₁₀(PO₄)₆(OH)₂. It is a major component of bone and teeth, making up about 70% of bone by weight and 50% by volume. This compound is known for its excellent biocompatibility and bioactivity, which makes it highly valuable in medical and dental applications .
Mechanism of Action
Target of Action
Hydroxyapatite (HAp) is a member of the calcium apatite family that has been widely employed as an implant material in bone tissue regeneration (osteogenesis) and as a drug carrier in the drug delivery system . It exhibits excellent biocompatibility, high bioactivity, excellent osteoconduction, osteointegration, and osteoinductive properties . It resembles natural bone in both structure and chemical composition . Therefore, its primary targets are the bone tissues and teeth where it plays a significant role in their regeneration and mineralization .
Mode of Action
This compound (HAp) interacts with its targets primarily through physical and biochemical principles . Physically, HAp particles attach to the tooth surface, providing cleaning properties . Biochemically, HAp serves as a source of calcium and phosphate ions under acidic conditions, leading to the formation of an interface between HAp particles and the enamel . This interaction significantly influences the mechanical properties of bone .
Biochemical Pathways
The mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment, resulting in the formation of calcium-deficient this compound (CDHA) due to calcium vacancy defects . During the formation of CDHA, protons in the solution environment bind with hydroxyl and phosphate groups to form H2O and HPO4 2-, leading to increased calcium precipitation and formation of calcium vacancies in the crystal .
Pharmacokinetics
The t1/2β and AUC 0–t of this compound nanoparticles were found to be 2.73- and 3.12-fold higher than those of the drug solution, respectively .
Result of Action
The interaction of this compound with its targets results in significant bone formation with this compound composite materials . It plays a crucial role in bone reconstruction and growth, imparting strength and supporting physiological activities . In the field of dentistry, this compound has been used for grafting and filling bone defects .
Action Environment
The action of this compound is influenced by various environmental factors. The mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . The research also explores the impact of different environments on adsorption energy . Furthermore, the hydration layer state involves diverse molecular interactions that can alter the shape of the adsorbed proteins, thereby affecting cell adhesion and spreading on the surfaces .
Biochemical Analysis
Biochemical Properties
Hydroxyapatite plays a crucial role in biochemical reactions within the body. It interacts with various biomolecules, including enzymes and proteins, primarily through ionic interactions. The calcium ions in this compound can interact with negatively charged groups on proteins, facilitating protein adsorption onto the this compound surface . This interaction is vital in bone remodeling processes, where this compound acts as a scaffold for new bone formation .
Cellular Effects
This compound influences various types of cells and cellular processes. It supports bone ingrowth and osseointegration when used in orthopedic, dental, and maxillofacial applications . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can stimulate osteoblast proliferation and differentiation, promoting bone formation .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules and changes in gene expression. This compound can bind to proteins and other biomolecules, influencing their activity and function . It can also affect gene expression, particularly genes involved in bone formation and remodeling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is thermodynamically stable and has low solubility in physiological conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound promoting bone cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In studies involving bone defect repair, higher dosages of this compound have been associated with improved bone healing . High doses could potentially lead to adverse effects, such as an inflammatory response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes involved in bone metabolism, such as alkaline phosphatase, which plays a role in bone mineralization . This compound can also affect metabolic flux or metabolite levels, influencing the balance between bone formation and resorption .
Transport and Distribution
This compound is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation . In bone tissue, this compound is distributed in a highly organized manner, providing structural strength and rigidity .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are primarily relevant in bone cells. The presence of this compound in these vesicles influences the activity of enzymes involved in bone formation, such as alkaline phosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyapatite can be synthesized through various methods, including:
Wet Chemical Deposition: This involves the precipitation of this compound from aqueous solutions containing calcium and phosphate ions.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce this compound.
Hydrothermal Method: This involves the crystallization of this compound from aqueous solutions under high temperature and pressure conditions.
Industrial Production Methods
In industrial settings, this compound is often produced using the wet chemical deposition method due to its simplicity and cost-effectiveness. The process involves mixing calcium nitrate and ammonium phosphate solutions, followed by adjusting the pH to neutral using ammonia. The resulting precipitate is then filtered, washed, and dried to obtain this compound powder .
Chemical Reactions Analysis
Types of Reactions
Hydroxyapatite undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl groups in this compound can be substituted with fluoride, chloride, or carbonate ions, forming fluorapatite, chlorapatite, or carbonate apatite, respectively.
Decomposition Reactions: At high temperatures, this compound can decompose into tricalcium phosphate and water.
Common Reagents and Conditions
Fluoride Ions: Used in the substitution reaction to form fluorapatite.
High Temperature: Required for the decomposition of this compound into tricalcium phosphate.
Major Products
Fluorapatite: Formed by the substitution of hydroxyl groups with fluoride ions.
Tricalcium Phosphate: Formed by the thermal decomposition of this compound.
Scientific Research Applications
Hydroxyapatite has a wide range of applications in scientific research, including:
Biomedical Engineering: Used in bone grafts, dental implants, and tissue engineering due to its biocompatibility and ability to promote bone growth.
Drug Delivery: Utilized as a carrier for controlled drug release, particularly for delivering therapeutic proteins and peptides.
Water Treatment: Employed in the removal of heavy metals from water due to its high affinity for metal ions.
Chromatography: Used as a stationary phase in chromatography for the separation of proteins and nucleic acids.
Comparison with Similar Compounds
Hydroxyapatite is often compared with other calcium phosphate compounds, such as:
Tricalcium Phosphate (Ca₃(PO₄)₂): While both compounds are used in bone grafts, this compound is more stable and has better osteoconductive properties.
Fluorapatite (Ca₁₀(PO₄)₆F₂): Fluorapatite is more resistant to acid dissolution compared to this compound, making it more suitable for dental applications.
Carbonate Apatite (Ca₁₀(PO₄)₆CO₃): This compound is more similar to natural bone mineral in terms of composition and solubility.
This compound’s unique combination of biocompatibility, bioactivity, and structural similarity to natural bone makes it a preferred choice for various biomedical applications.
Properties
CAS No. |
12167-74-7 |
|---|---|
Molecular Formula |
CaHO5P-4 |
Molecular Weight |
152.06 g/mol |
IUPAC Name |
pentacalcium;hydroxide;triphosphate |
InChI |
InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
SNEQGKNGRFIHGW-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ca] |
Appearance |
Solid powder |
Color/Form |
Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |
density |
Density: 3.1 to 3.2 /Apatite/ |
Key on ui other cas no. |
12167-74-7 1306-06-5 |
physical_description |
NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10103-46-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
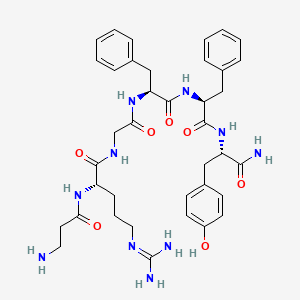
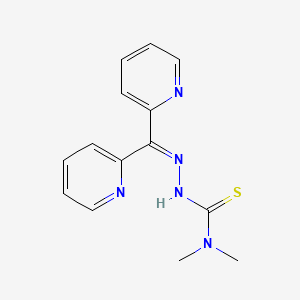
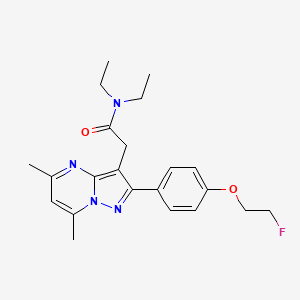
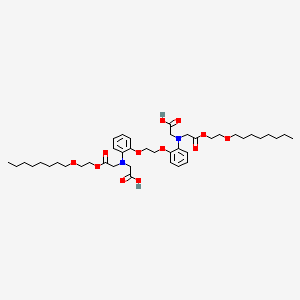
![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)

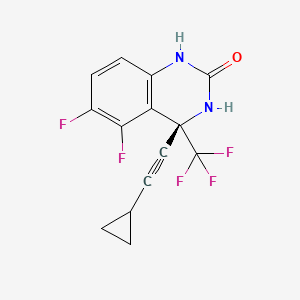
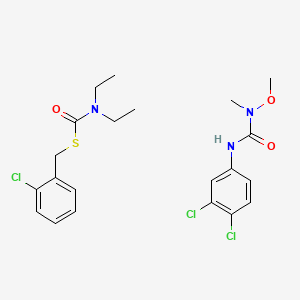
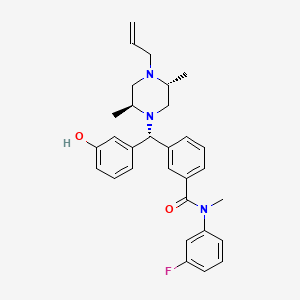
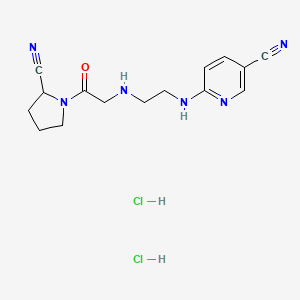
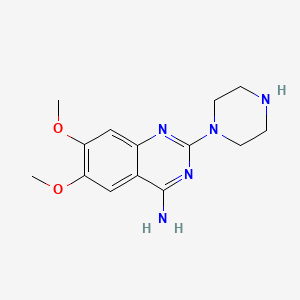
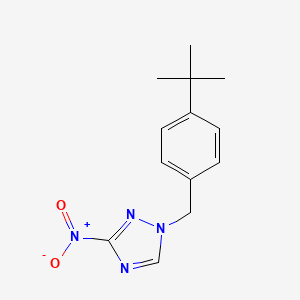
![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

